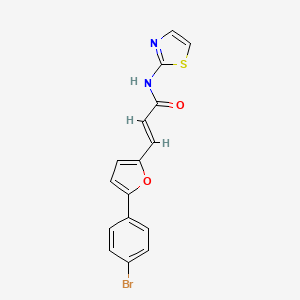

(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide

描述

属性

IUPAC Name |

(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2S/c17-12-3-1-11(2-4-12)14-7-5-13(21-14)6-8-15(20)19-16-18-9-10-22-16/h1-10H,(H,18,19,20)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZOVPSZVRMFGX-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)NC3=NC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)NC3=NC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the furan ring substituted with a bromophenyl group. This can be achieved through a Suzuki coupling reaction between 4-bromophenylboronic acid and a furan-2-yl halide. The resulting intermediate is then subjected to a Knoevenagel condensation with thiazole-2-carbaldehyde in the presence of a base such as piperidine to yield the final acrylamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include oxygenated furan derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry: It can be used in the development of advanced materials, such as organic semiconductors and fluorescent probes.

作用机制

The mechanism by which (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and thiazole rings may facilitate binding to hydrophobic pockets, while the acrylamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s core structure consists of three key regions:

Acrylamide linker : Critical for conformational flexibility and hydrogen bonding.

Furan ring : Substituted with a 4-bromophenyl group, enhancing steric bulk and electronic effects.

Thiazol-2-yl group : A heterocyclic ring that improves solubility and target engagement.

Table 1: Structural Comparison with Analogs

Anticancer Activity

- HF-154 (): Demonstrated significant cytotoxicity against prostate cancer (PC3) cells, with in vivo tumor growth inhibition in xenograft models. The propanamide linker and fluorophenyl group may enhance membrane permeability compared to acrylamide derivatives .

- Target Compound: The bromophenyl group could improve DNA intercalation or kinase inhibition compared to non-halogenated analogs, though experimental data are needed.

Antiviral Activity

- SARS-CoV nsp13 Inhibitor (): The acrylamide derivative with a sulfamoylphenyl group showed moderate helicase inhibition (IC₅₀: 13.0 µM). The absence of a thiazole ring in this compound suggests the thiazol-2-yl group in the target compound may enhance binding to viral proteases or polymerases .

Modulation of Ion Channels

- DM497 (): Exhibited antinociceptive effects via α7 nicotinic acetylcholine receptor (nAChR) modulation and CaV2.2 calcium channel inhibition. Replacing thiophene with bromophenyl-furan in the target compound may alter receptor specificity or potency .

Structure-Activity Relationship (SAR) Insights

Acrylamide vs. Propanamide Linkers : Propanamide derivatives (e.g., HF-154) show better metabolic stability but reduced hydrogen-bonding capacity compared to acrylamides .

Heterocyclic Rings :

- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., 9b) exhibit stronger PGE2 suppression, likely due to enhanced aromatic interactions .

- Furan vs. Thiophene : Thiophene-containing compounds (e.g., DM497) show higher α7 nAChR affinity, while furan derivatives may prioritize antiviral or anticancer targets .

Substituent Effects :

生物活性

(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with thiazole moieties. The synthesis typically involves:

- Formation of the Furan Derivative : The initial step includes synthesizing the furan core, which is substituted with a 4-bromophenyl group.

- Thiazole Attachment : The thiazole moiety is then introduced to form the acrylamide structure.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

- In Vitro Studies : A study demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis through interaction with ribosomal subunits .

- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were found to be low, indicating high potency. For instance, one study reported MIC values ranging from 0.5 to 2 µg/mL against resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against breast cancer cell lines.

- Cell Viability Assays : Using the Sulforhodamine B (SRB) assay, this compound exhibited significant cytotoxic effects on MCF7 breast cancer cells, with IC50 values in the micromolar range .

- Mechanisms of Action : Molecular docking studies suggested that the compound interacts with estrogen receptors, potentially inhibiting their activity and leading to apoptosis in cancer cells .

Case Studies

常见问题

Q. What are the recommended synthetic protocols for (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical approach involves:

Coupling Reactions : Reacting a furan-substituted acrylate intermediate with a thiazol-2-amine derivative under anhydrous conditions (e.g., THF or DCM) using coupling agents like DIBAL-H or pyridinium chlorochromate (PCC) for selective reductions or oxidations .

Suzuki Cross-Coupling : Introducing the 4-bromophenyl group via palladium-catalyzed coupling between a boronic acid derivative and a halogenated furan precursor, as demonstrated in analogous thiazole-furan hybrids .

Purification : Use silica gel chromatography with optimized solvent systems (e.g., hexane:ethyl acetate or DCM:methanol) to isolate the product, followed by recrystallization for high purity .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the acrylamide backbone, furan-thiazole connectivity, and substituent positions. For example, the (E)-configuration of the acrylamide double bond is confirmed by coupling constants () in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates the molecular formula, particularly for bromine isotope patterns .

- Elemental Analysis : Combustion analysis (C, H, N, S) ensures stoichiometric purity, especially when halogenated groups (e.g., bromine) are present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

- Methodological Answer :

- Substituent Modulation : Systematically vary the bromophenyl group (e.g., replace bromine with other halogens or electron-withdrawing groups) to assess effects on target binding. For example, fluorophenyl analogs in related compounds showed enhanced inhibitory activity against kinases like KPNB1 .

- Scaffold Hybridization : Integrate the thiazole-furan core into larger pharmacophores (e.g., via Suzuki coupling or amide linkages) to improve solubility or binding affinity, as seen in CDK7 inhibitors .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or imidazole to evaluate potency shifts, referencing SAR data from Sortase A inhibitors .

Q. What computational strategies predict interactions with biological targets (e.g., CDK7 or Sortase A)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model the compound’s binding to active sites. For CDK7, prioritize hydrophobic interactions with the bromophenyl group and hydrogen bonding via the acrylamide carbonyl .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns to assess conformational changes, focusing on conserved residues (e.g., catalytic lysine in kinases) .

- QSAR Modeling : Train models using bioactivity data from analogs (e.g., IC values) to predict optimal substituents for enhanced potency .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare experimental conditions (e.g., cell lines, enzyme concentrations). For instance, discrepancies in IC values for kinase inhibitors may arise from ATP concentration differences .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that might explain divergent results in cytotoxicity assays .

- Crystallographic Validation : Solve co-crystal structures of the compound with its target (e.g., Sortase A) using SHELXL for refinement, clarifying binding modes .

Data Analysis and Optimization

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 24-hour intervals .

- Plasma Stability Assays : Expose to human plasma (37°C) and quantify parent compound remaining using LC-MS/MS .

- Forced Degradation Studies : Use heat, light, or oxidative stress (HO) to identify vulnerable moieties (e.g., acrylamide hydrolysis) .

Q. How to design experiments for evaluating off-target effects?

- Methodological Answer :

- Kinase Profiling Panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

- CYP450 Inhibition Assays : Measure IC against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways beyond the primary target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。